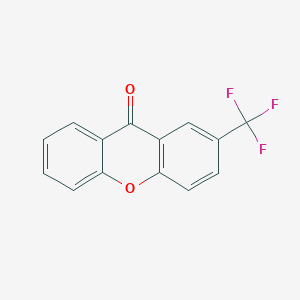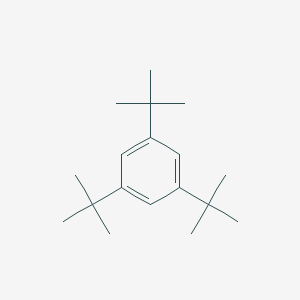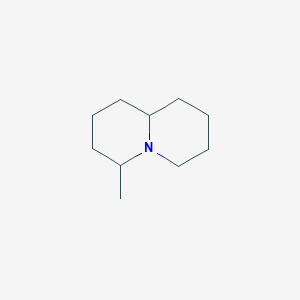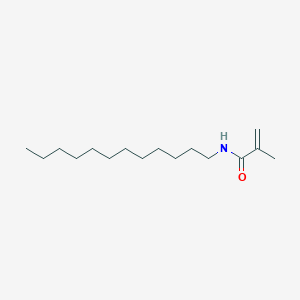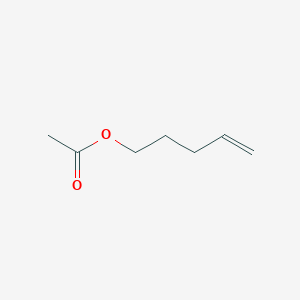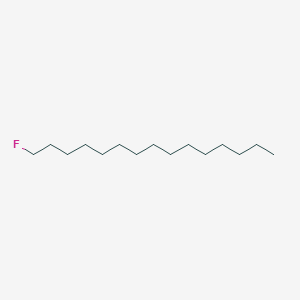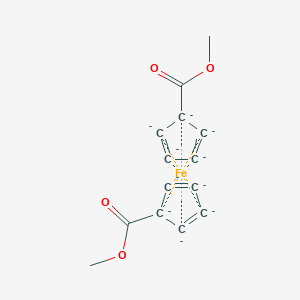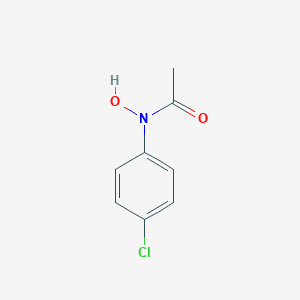
N-(4-Chlorophenyl)-N-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N-hydroxyacetamide, also known as CPAH, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. CPAH is a derivative of hydroxamic acid and belongs to the class of hydroxamates, which are known to have a broad range of biological activities. In
作用機序
N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor by binding to the zinc ion in the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an increase in histone acetylation and changes in gene expression. The altered gene expression can result in various biological effects, including anti-tumor and anti-inflammatory activity.
生化学的および生理学的効果
N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-Chlorophenyl)-N-hydroxyacetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis.
実験室実験の利点と制限
N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to prepare solutions for in vitro studies. Additionally, N-(4-Chlorophenyl)-N-hydroxyacetamide has been shown to have low toxicity in vivo, making it a safe compound for animal studies. However, one limitation of N-(4-Chlorophenyl)-N-hydroxyacetamide is its instability in aqueous solutions, which can lead to degradation over time. This instability can be minimized by storing N-(4-Chlorophenyl)-N-hydroxyacetamide in a dry, cool place and preparing fresh solutions for each experiment.
将来の方向性
There are several future directions for the study of N-(4-Chlorophenyl)-N-hydroxyacetamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-Chlorophenyl)-N-hydroxyacetamide. Additionally, the use of N-(4-Chlorophenyl)-N-hydroxyacetamide in combination with other anti-cancer or anti-inflammatory agents may enhance its therapeutic potential. Furthermore, the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of N-(4-Chlorophenyl)-N-hydroxyacetamide may lead to the identification of new targets for drug development.
Conclusion
In conclusion, N-(4-Chlorophenyl)-N-hydroxyacetamide is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. N-(4-Chlorophenyl)-N-hydroxyacetamide acts as an HDAC inhibitor and has been shown to have low toxicity in vivo, making it a safe compound for animal studies. Despite its limitations, N-(4-Chlorophenyl)-N-hydroxyacetamide has several advantages for lab experiments, and its future directions include the development of more potent and selective HDAC inhibitors and the investigation of its molecular mechanisms.
合成法
The synthesis of N-(4-Chlorophenyl)-N-hydroxyacetamide involves the reaction of 4-chloroaniline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction mixture is heated to reflux, and the resulting product is purified by recrystallization. The yield of N-(4-Chlorophenyl)-N-hydroxyacetamide is typically around 80%.
科学的研究の応用
N-(4-Chlorophenyl)-N-hydroxyacetamide has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. HDAC inhibitors have been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
特性
CAS番号 |
1503-91-9 |
|---|---|
製品名 |
N-(4-Chlorophenyl)-N-hydroxyacetamide |
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-4-2-7(9)3-5-8/h2-5,12H,1H3 |
InChIキー |
CDIAYJXLIMKAJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)Cl)O |
その他のCAS番号 |
1503-91-9 |
同義語 |
N-hydroxy-4-chloroacetanilide N-OH-4ClAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



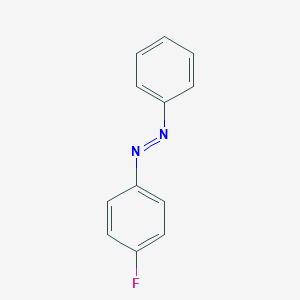
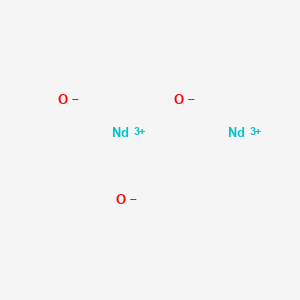

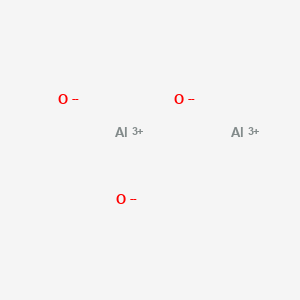
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
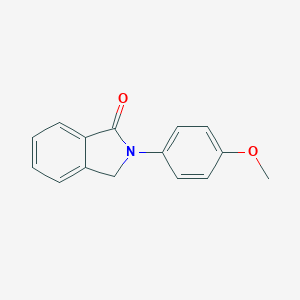
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
